molecular formula C9H8N2O B2808265 5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile CAS No. 1780025-95-7

5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile

Cat. No.: B2808265
CAS No.: 1780025-95-7
M. Wt: 160.176
InChI Key: GWNWLQNANXPEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused pyridine and pyran ring system

Scientific Research Applications

5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Future Directions

The future directions for the study of “7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile” could involve further exploration of its pharmacological properties and potential applications. Additionally, more research could be conducted to understand its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, and hydrazine hydrate . This method is advantageous due to its high yield and the absence of a metal catalyst.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests potential for industrial application, particularly in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions: 5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrano[4,3-b]pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

  • 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
  • Pyrano[2,3-b]quinoline derivatives
  • Benzo[h]pyrano[2,3-b]quinoline derivatives

Uniqueness: 5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and therapeutic agents .

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-5-8-2-1-7-6-12-4-3-9(7)11-8/h1-2H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNWLQNANXPEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.